molecular formula C22H24N4O2 B14934246 6-(2-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

6-(2-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B14934246
M. Wt: 376.5 g/mol
InChI Key: QNHSHLKCARKXEY-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-methoxyphenyl substituent at position 6 of the pyridazinone core and a (4-phenylpiperazin-1-yl)methyl group at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) modulation .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C22H24N4O2/c1-28-21-10-6-5-9-19(21)20-11-12-22(27)26(23-20)17-24-13-15-25(16-14-24)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3

InChI Key

QNHSHLKCARKXEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

The solubility and stability of pyridazinones are highly substituent-dependent. For example:

  • 6-Phenyl-pyridazin-3(2H)-one exhibits moderate solubility in polar solvents like ethanol and acetone .
  • The target compound’s 2-methoxyphenyl and piperazine groups likely enhance solubility in organic solvents compared to non-polar analogs.
  • Melting points vary widely; e.g., 6-(4-methylphenyl)-2-phenylpyridazin-3(2H)-one has a high melting point (306°C), suggesting strong crystal packing , whereas the target compound may have lower thermal stability due to flexible piperazine chains.

Pharmacological Activities

  • Anti-Inflammatory Activity: A 4-methylphenyl-substituted pyridazinone showed an IC50 of 11.6 μM against LPS-induced macrophage inflammation . The target’s 2-methoxyphenyl group may modulate COX-2 inhibition similarly to NSAIDs .
  • Anticancer Potential: Piperazine-containing derivatives demonstrate activity against cancer cell lines, likely via kinase inhibition or apoptosis induction .
  • CNS Modulation: Piperazine moieties in analogs (e.g., ) target adrenergic/serotonergic receptors, suggesting the target compound may have neuropsychiatric applications.

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups: Methoxy (target) vs. methyl () groups enhance lipophilicity and may improve blood-brain barrier penetration.
  • Halogen Effects: Chloro/fluoro substituents () increase metabolic stability but reduce solubility.
  • Piperazine Flexibility: Longer alkyl linkers (e.g., butyl in ) may reduce potency due to entropic penalties in receptor binding.

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